

# physicochemical properties of "3-(4-Fluorobenzyl)pyrrolidine"

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## Compound of Interest

Compound Name: 3-(4-Fluorobenzyl)pyrrolidine

Cat. No.: B071559

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An In-depth Technical Guide to the Physicochemical Properties of **3-(4-Fluorobenzyl)pyrrolidine**

## Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of **3-(4-Fluorobenzyl)pyrrolidine**. As a key structural motif in modern medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data with established analytical methodologies to serve as a practical reference for laboratory work. We will delve into the molecular structure, core physical properties, spectroscopic signatures, and analytical workflows necessary for the characterization, purification, and handling of this important building block.

## Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

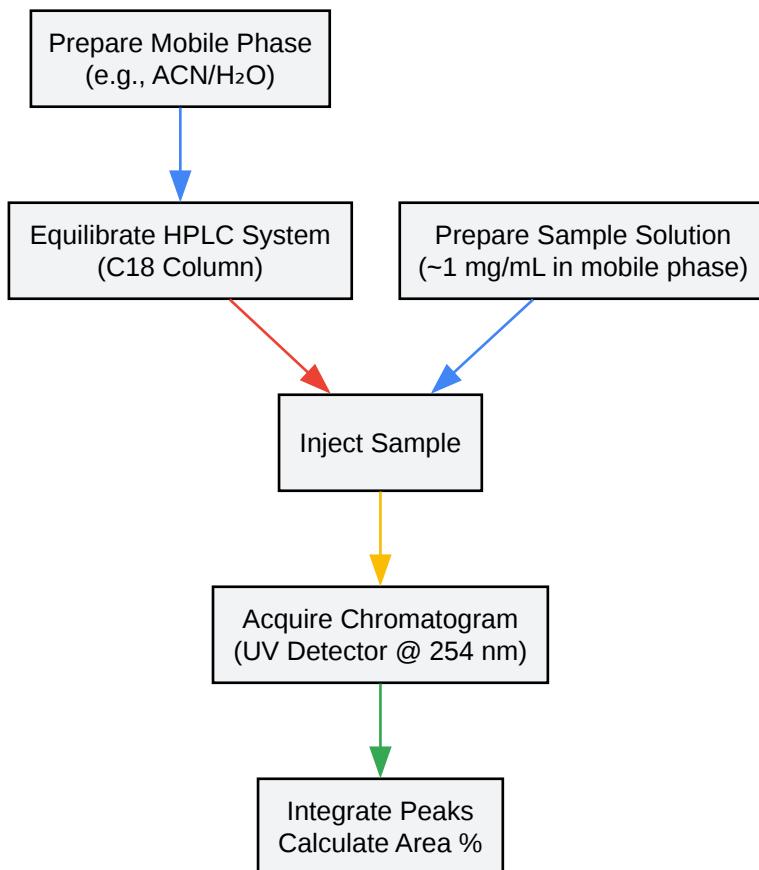
The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.<sup>[1]</sup> Its non-planar, sp<sup>3</sup>-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.<sup>[2]</sup> The introduction of a fluorobenzyl moiety, as seen in **3-(4-Fluorobenzyl)pyrrolidine**, combines this valuable scaffold with the unique properties of

fluorine—an element known to modulate metabolic stability, binding affinity, and membrane permeability.

Derivatives of **3-(4-Fluorobenzyl)pyrrolidine** have been specifically investigated as precursors for novel compounds targeting neurotransmitter systems, with potential applications in treating conditions such as depression and anxiety.<sup>[3]</sup> For drug development professionals, a precise understanding of the molecule's physicochemical properties—such as its basicity (pKa), lipophilicity (LogP), and solubility—is not merely academic. These parameters directly govern its pharmacokinetic and pharmacodynamic behavior, influencing everything from formulation and absorption to target engagement and metabolic fate. This guide provides the foundational data and experimental frameworks required to effectively utilize this compound in a research and development setting.

## Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. **3-(4-Fluorobenzyl)pyrrolidine** consists of a central pyrrolidine ring substituted at the 3-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.



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